4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride
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Overview
Description
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride is a chemical compound with the molecular formula C7H11ClN2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its benzothiazole ring structure, which is a common motif in many biologically active molecules .
Scientific Research Applications
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride typically involves the reaction of 2-chlorobenzothiazole with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of benzothiazole derivatives in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). This method allows for the selective reduction of the benzothiazole ring to form the desired tetrahydro derivative .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which play crucial roles in cellular signaling and regulation . By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine
- 2-Benzothiazolamine, 4,5,6,7-tetrahydro-
- 4,5,6,7-Tetrahydro-1,3-benzothiazol-2 (3H)-imine
Uniqueness
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride is unique due to its specific structural features and biological activities. Unlike other similar compounds, it has shown significant potential as a dual kinase inhibitor, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQLOFQYFKYTJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384953 |
Source
|
Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15951-21-0 |
Source
|
Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15951-21-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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